molecular formula C17H23ClN2O2 B13388233 H-Leu-4mbetana hcl

H-Leu-4mbetana hcl

Cat. No.: B13388233
M. Wt: 322.8 g/mol
InChI Key: NECOEODWTUWPBP-UHFFFAOYSA-N
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Description

H-Leu-4mbetana hydrochloride is a synthetic compound derived from leucine, a branched-chain amino acid. This compound is known for its role as a substrate for aminopeptidase M and leucine aminopeptidase, enzymes that play crucial roles in protein metabolism. H-Leu-4mbetana hydrochloride is utilized in various biochemical and pharmaceutical research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-4mbetana hydrochloride involves the reaction of leucine with 4-methoxy-β-naphthylamine. The process typically includes the following steps:

    Protection of the Amino Group: The amino group of leucine is protected using a suitable protecting group to prevent unwanted reactions.

    Coupling Reaction: The protected leucine is then coupled with 4-methoxy-β-naphthylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting group is removed to yield the desired product.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of H-Leu-4mbetana hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

H-Leu-4mbetana hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

H-Leu-4mbetana hydrochloride has a wide range of scientific research applications, including:

    Biochemistry: Used as a substrate for studying aminopeptidase activity and protein metabolism.

    Pharmaceutical Research: Investigated for its potential therapeutic applications, including enzyme inhibition and drug development.

    Cell Biology: Utilized in studies involving intracellular protease activities and protein degradation pathways.

    Industrial Applications: Employed in the production of biopeptides and amino acids for various industrial processes

Mechanism of Action

H-Leu-4mbetana hydrochloride exerts its effects primarily through its interaction with aminopeptidase enzymes. The compound acts as a substrate for these enzymes, facilitating the cleavage of peptide bonds and the release of amino acids. This process is crucial for protein metabolism and regulation within cells. The molecular targets include aminopeptidase M and leucine aminopeptidase, which are involved in various metabolic pathways .

Comparison with Similar Compounds

H-Leu-4mbetana hydrochloride can be compared with other similar compounds such as:

Uniqueness

H-Leu-4mbetana hydrochloride is unique due to its synthetic nature and specific role as a substrate for aminopeptidase enzymes. This makes it a valuable tool in biochemical and pharmaceutical research, providing insights into enzyme activity and protein metabolism that are not easily achievable with naturally occurring compounds .

Properties

IUPAC Name

2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2.ClH/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3;/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECOEODWTUWPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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